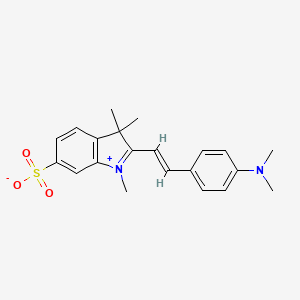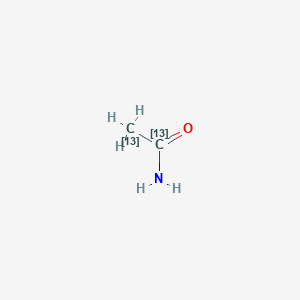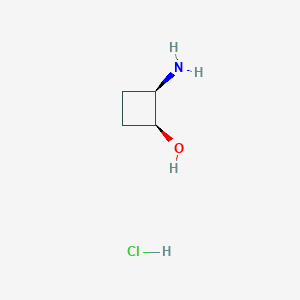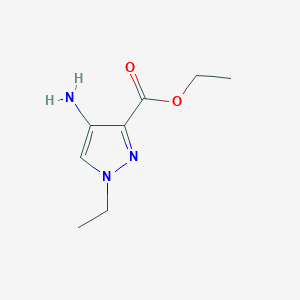
20-Dihydroprogesterone Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives from 1,2-dehydroprogesterone, leading to compounds like 20-alpha-dihydrodydrogesterone, demonstrates the chemical versatility of progesterone derivatives. Such synthetic pathways involve reactions that preserve specific structural features while introducing new functional groups, enhancing the compound's biological activity or pharmacological profile (De, Seth, & Bhaduri, 1991).
Molecular Structure Analysis
The molecular structure of 20-Dihydroprogesterone Acetate, closely related to progesterone, plays a crucial role in its biological function. The presence of an acetate group influences its interaction with biological molecules, modifying its activity compared to progesterone. The structural specificity is key to its conversion and metabolism within human and animal bodies, highlighting the importance of molecular structure in determining biological outcomes.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, highlighting its reactivity and the potential for forming diverse derivatives. For instance, the reaction involving 1,2-dehydroprogesterone showcases the regioselective synthesis of pregnane derivatives, indicating a broad scope for chemical modifications and the production of compounds with potential biological activities (De, Seth, & Bhaduri, 1991).
Aplicaciones Científicas De Investigación
Effects on Sexual Behavior and Reproduction : 20α-dihydroprogesterone has been studied for its effects on sexual behavior in animals. For instance, Gorzalka and Whalen (1977) found that 20α-dihydroprogesterone, when dissolved in specific solutions, could facilitate lordosis behavior in rats, which is a measure of sexual receptivity (Gorzalka & Whalen, 1977).
Enzyme Activity in Human Endometrium : Tseng and Gurpide (1979) explored the stimulation of various hydroxysteroid dehydrogenase activities by progestins, including 20α-dihydroprogesterone, in the human endometrium. They noted significantly higher enzyme activities in secretory tissue compared to proliferative endometrium (Tseng & Gurpide, 1979).
Radioimmunoassay of 20α-Dihydroprogesterone : Florensa and Sommerville (1973) developed a radioimmunological method for determining 20α-dihydroprogesterone in human plasma, highlighting its importance in clinical measurements and research (Florensa & Sommerville, 1973).
Cardiovascular Effects : Simoncini et al. (2006) investigated the effects of dydrogesterone and its metabolite, 20α-dihydrodydrogesterone, on endothelial synthesis of nitric oxide. They found that these compounds could impact cardiovascular health by affecting endothelial functions (Simoncini et al., 2006).
Hormonal Effects in Fish Reproduction : Duffey and Goetz (1980) examined the impact of various steroids, including 17α-hydroxy-20β-dihydroprogesterone, on germinal vesicle breakdown in fish oocytes, contributing to our understanding of hormonal control in fish reproduction (Duffey & Goetz, 1980).
In Vitro Stimulation in Yellow Perch Oocytes : Goetz and Theofan (1979) explored the effects of various steroids, including 17α-hydroxy-20β-dihydroprogesterone, on germinal vesicle breakdown and ovulation in yellow perch oocytes, highlighting its role in fish oocyte maturation and ovulation (Goetz & Theofan, 1979).
Potential Contraceptive Agents : Hahn et al. (1975) synthesized and evaluated 17alpha-ethyl-substituted analogs of 20-dihydroprogesterones for potential contraceptive use in rats, although they found these compounds to be inactive in their tested conditions (Hahn et al., 1975).
Hormone Replacement Therapy : Rižner et al. (2011) conducted a biochemical characterization of dydrogesterone and its metabolite, 20α-dihydrodydrogesterone, comparing them to progesterone and medroxyprogesterone acetate. Their study contributes to the understanding of these compounds in hormone replacement therapies (Rižner et al., 2011).
Biotechnological Production : Naumann et al. (2011) described a biotechnological production procedure for 20α-dihydrodydrogesterone, showcasing its industrial-scale production potential (Naumann et al., 2011).
GnRH Analog and Calcium Metabolism : Carr et al. (2003) investigated the impact of medroxyprogesterone acetate and a gonadotropin-releasing hormone analog on calcium metabolism, providing insights into the metabolic effects of these hormonal treatments (Carr et al., 2003).
Mecanismo De Acción
Target of Action
20-Dihydroprogesterone Acetate, also known as 20α-Dihydroprogesterone (20α-DHP) or 20α-hydroxyprogesterone (20α-OHP), is a naturally occurring, endogenous progestogen . It primarily targets the progesterone receptors in the uterus .
Mode of Action
20α-DHP is a metabolite of progesterone, formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 . It can be transformed back into progesterone by 20α-HSDs and by the 17β-HSD HSD17B2 . It acts directly on the uterus, producing a complete secretory endometrium in an estrogen-primed uterus .
Biochemical Pathways
20α-DHP is a metabolite of progesterone, formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 . It can be transformed back into progesterone by 20α-HSDs and by the 17β-HSD HSD17B2 . This transformation process is part of the steroid hormone biosynthesis pathway.
Pharmacokinetics
20α-DHP is formed from progesterone in the liver and in target tissues such as the endometrium . It is more slowly eliminated than progesterone . A single 200-mg oral dose of micronized progesterone has been found to result in peak levels of 20α-DHP of around 1 ng/mL after 2 hours . In another study, peak levels of 20α-DHP were around 10 ng/mL during therapy with 300 mg/day oral micronized progesterone .
Result of Action
20α-DHP has very low affinity for the progesterone receptor and is much less potent as a progestogen in comparison to progesterone, with about one-fifth of the relative progestogenic activity . It has also been found to act as an aromatase inhibitor and to inhibit the production of estrogen in breast tissue in vitro .
Action Environment
The action of 20α-DHP can be influenced by various environmental factors. For instance, in a fed-batch fermentation at pilot scale with a genetically improved production strain and under optimized reaction conditions, an average 20α-DHD production rate of 190 μM day −1 was determined for a total biotransformation time of 136 h . This suggests that the production and action of 20α-DHP can be optimized under controlled environmental conditions.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
20-Dihydroprogesterone Acetate is a metabolite of progesterone, formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 . It interacts with these enzymes to exert its biochemical effects .
Cellular Effects
This compound influences cell function by interacting with various biomolecules. It has been found to be selectively taken up into and retained in target tissues such as the uterus, brain, and skeletal muscle . It also has very low affinity for the progesterone receptor and is much less potent as a progestogen in comparison to progesterone .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation back into progesterone by 20α-HSDs and by the 17β-HSD HSD17B2 . It also acts as an aromatase inhibitor and inhibits the production of estrogen in breast tissue in vitro .
Temporal Effects in Laboratory Settings
In a fed-batch fermentation at pilot scale with a genetically improved production strain and under optimized reaction conditions, an average 20α-DHP production rate was determined for a total biotransformation time of 136 hours . This indicates the stability and long-term effects of this compound on cellular function in laboratory settings .
Metabolic Pathways
This compound is involved in the metabolic pathway of progesterone, being formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with various enzymes. It is formed from progesterone in the liver and in target tissues such as the endometrium .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the available literature. Given its formation from progesterone in the liver and in target tissues such as the endometrium, it can be inferred that it may be localized in these areas .
Propiedades
IUPAC Name |
1-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h13-14,18-21H,5-12H2,1-4H3/t14?,18-,19+,20-,21-,22-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCKOQHPOYLYPE-KVCHOTMUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/structure/B1145963.png)




![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)